molecular formula C16H16S3 B14309679 2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene CAS No. 118824-84-3

2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

Cat. No.: B14309679
CAS No.: 118824-84-3
M. Wt: 304.5 g/mol
InChI Key: DBBDFTHFZHTDQS-UHFFFAOYSA-N
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Description

2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene typically involves multi-step organic reactions. One common method includes the coupling of thiophene derivatives under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel complexes to facilitate the coupling process. The reaction conditions may include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophenes.

Scientific Research Applications

2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene stands out due to its specific substitution pattern and the presence of multiple thiophene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

118824-84-3

Molecular Formula

C16H16S3

Molecular Weight

304.5 g/mol

IUPAC Name

2-tert-butyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophene

InChI

InChI=1S/C16H16S3/c1-16(2,3)15-9-8-14(19-15)13-7-6-12(18-13)11-5-4-10-17-11/h4-10H,1-3H3

InChI Key

DBBDFTHFZHTDQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=CS3

Origin of Product

United States

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